4-(Trifluoromethyl)benzenecarboximidamide
Overview
Description
4-(Trifluoromethyl)benzenecarboximidamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzene ring which is further substituted with a carboximidamide group. This structure is related to various research areas, including the synthesis of polyimides, coordination polymers, and the study of molecular properties through quantum mechanical calculations .
Synthesis Analysis
The synthesis of compounds related to 4-(Trifluoromethyl)benzenecarboximidamide often involves multi-step reactions starting from simpler aromatic compounds. For instance, the synthesis of related fluorinated polyimides includes the use of aromatic diamines with trifluoromethyl groups, which are polymerized with various aromatic tetracarboxylic acid dianhydrides . The synthesis of coordination polymers also involves the use of aromatic acids, such as benzene tricarboxylic acid, to construct complex structures .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(Trifluoromethyl)benzenecarboximidamide has been studied using quantum mechanical calculations and spectroscopic techniques. These studies provide detailed information on vibrational frequencies, molecular electrostatic potential, and intramolecular contacts. For example, the molecular structure and vibrational frequencies of a related compound, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide, were obtained using Density Functional Theory (DFT) .
Chemical Reactions Analysis
The chemical reactivity of compounds containing the trifluoromethyl group can be predicted by mapping the molecular electrostatic potential, which helps in identifying sites for electrophilic and nucleophilic attacks. The presence of the trifluoromethyl group can significantly influence the electronic properties of the molecule and, consequently, its reactivity .
Physical and Chemical Properties Analysis
Compounds with the trifluoromethyl group, such as those studied in the provided papers, exhibit a range of physical and chemical properties. For instance, fluorinated polyimides show excellent thermal stability, low moisture absorption, and high hygrothermal stability. They also possess outstanding mechanical properties, making them suitable for advanced microelectronic applications . The coordination polymers constructed from benzene tricarboxylic acid demonstrate interesting thermal and magnetic properties, which can be tailored by varying the metal ions in the structure . The solid-state structures of related carboximidamides display strong intramolecular hydrogen bonding and additional intermolecular interactions, which can affect their physical properties .
Scientific Research Applications
Electrolyte Additive for High Voltage Lithium Ion Batteries
4-(Trifluoromethyl)benzenecarboximidamide derivatives, such as 4-(Trifluoromethyl)-benzonitrile, have been used as novel electrolyte additives in lithium nickel manganese oxide cathodes for high voltage lithium-ion batteries. This application enhances the cyclic stability and capacity retention of the batteries significantly (Huang et al., 2014).
Soluble Polyimides for Electronics and Coatings
Compounds with trifluoromethyl groups, including 4-(Trifluoromethyl)benzenecarboximidamide derivatives, have been used in the synthesis of soluble polyimides. These polyimides possess high heat resistance, making them suitable for various applications in electronics, coatings, composite materials, and membranes (Chung & Kim, 2000).
Development of Fluorinated Polyimides
Fluorinated diamine monomers, similar to 4-(Trifluoromethyl)benzenecarboximidamide, have been synthesized for the creation of organosoluble polyimides. These materials display enhanced soluble, thermal, optical, and gas permeability properties, making them applicable in various industrial fields (Qiu et al., 2006).
Synthesis of Polyimides with Advanced Functional Properties
Unsymmetrical diamine monomers containing trifluoromethyl groups are key in synthesizing polyimides with high glass transition temperatures, thermal stability, and desirable physical properties. These polymers are valuable in areas requiring materials with specific thermal and optical characteristics (Choi et al., 2008).
In Crystal Structural Studies
Derivatives of 4-(Trifluoromethyl)benzenecarboximidamide, such as related N'-(2,2,2-trichloroethanimidoyl)benzene-1-carboximidamides, have been examined for their structural properties in the solid state. This research contributes to a deeper understanding of molecular interactions and crystal structures (Boere et al., 2011).
Safety And Hazards
4-(Trifluoromethyl)benzenecarboximidamide is classified as a Category 2 skin irritant, a Category 2 eye irritant, and a Category 3 specific target organ toxicant (respiratory system) according to the Globally Harmonized System of Classification and Labelling of Chemicals . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include wearing protective gloves, protective clothing, eye protection, and face protection .
Future Directions
The future directions for the study and application of 4-(Trifluoromethyl)benzenecarboximidamide and its derivatives are promising. The unique properties of trifluoromethyl groups have made them a focus of research in the development of new pharmaceuticals and agrochemicals . It is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .
properties
IUPAC Name |
4-(trifluoromethyl)benzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2/c9-8(10,11)6-3-1-5(2-4-6)7(12)13/h1-4H,(H3,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLGYXVBXUAGQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)benzenecarboximidamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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